molecular formula C8H15IN2 B1246827 1-Butyl-3-methylimidazolium Iodide CAS No. 65039-05-6

1-Butyl-3-methylimidazolium Iodide

Cat. No. B1246827
CAS RN: 65039-05-6
M. Wt: 266.12 g/mol
InChI Key: XREPTGNZZKNFQZ-UHFFFAOYSA-M
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Description

Synthesis Analysis

1-Butyl-3-methylimidazolium iodide is synthesized through a quaternization reaction involving 1-methylimidazole and 1-chlorobutane or an equivalent alkylating agent. The synthesis process is typically straightforward, involving heating the reactants to promote the alkylation of the imidazole ring. This synthesis process is efficient, yielding a high-purity product that is crucial for its applications in various fields.

Molecular Structure Analysis

The molecular structure of [bmim]I has been extensively studied through crystallography and spectroscopic methods. The crystal structure determined at a low temperature reveals that the butyl chain adopts both gauche and trans configurations. Only one hydrogen atom of the cation is linked to the iodide anion through a hydrogen bond, forming a weak hydrogen-bonded network characteristic of [bmim]I (Nakakoshi et al., 2006). Wide-angle X-ray scattering (WAXS) and Raman spectroscopy studies further support these structural findings, showing long-range correlations in the arrangement of iodide anions and similarities in cation structures across different halide ionic liquids (Katayanagi et al., 2004).

Chemical Reactions and Properties

The chemical properties of [bmim]I include its role as a catalyst and solvent in various organic reactions. It has been shown to be effective in promoting the synthesis of coordination polymers, indicating its utility in materials chemistry (Liao & Huang, 2006). Its stability and reactivity make it a versatile agent in the synthesis and crystallization of novel materials.

Physical Properties Analysis

The physical properties of [bmim]I, such as density, viscosity, and refractive index, have been measured across different temperatures. These properties are crucial for understanding and predicting the behavior of [bmim]I in various applications. The measurements indicate that [bmim]I exhibits higher density and refractive index values compared to similar ionic liquids, impacting its use in specific applications (Kim et al., 2004).

Chemical Properties Analysis

The chemical properties of [bmim]I, including its electrochemical stability and ionic conductivity, are influenced by its structure. These properties are essential for its applications in energy storage and conversion devices. The electrochemical stability window and ionic conductivity of [bmim]I have been characterized, providing insight into its potential use in electrochemical applications.

Scientific Research Applications

1. Formation of Triiodide in Alcohol Mixtures

  • Application Summary: This study focuses on how the addition of a variety of primary alcohols (methanol to 1-dodecanol) influences the local structure of 1-butyl-3-methylimidazolium iodide .
  • Methods of Application: Raman and UV–Vis spectroscopies were used to gain molecular-level information about the conformational change of C4mim+ cations and the iodide ions .
  • Results: A unique local structure in which triiodide is formed without the external addition of iodine is generated on the alcohol-rich mixtures when short alkyl-chain length alcohols are placed in 1-butyl-3-methylimidazolium iodide .

2. Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids

  • Application Summary: One of the most promising applications of ionic liquids (ILs) with 1-butyl-3-methylimidazolium (bmim) cation is based on their unique ability to dissolve and fractionate lignocellulosic biomass, allowing for the development of green biorefining technologies .
  • Methods of Application: A combination of various analytical techniques (GC-MS, HPLC-HRMS, 2D-NMR, synchronous thermal analysis) was used for the comprehensive characterization of bmim acetate, chloride, and methyl sulfate degradation products formed at 150 °C during 6- and 24-h thermal treatment .
  • Results: A number of volatile and non-volatile products, including monomeric and dimeric alkyl substituted imidazoles, alcohols, alkyl amines, methyl and butyl acetates, and N-alkylamides, was identified .

3. Non-Volatile Electrolyte in Dye-Sensitized Photochemical Cells

  • Application Summary: 1-Butyl-3-methylimidazolium iodide can be used as a non-volatile electrolyte in dye-sensitized photochemical cells .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The specific results or outcomes are not provided in the source .

4. Low-Temperature Electrolyte System

  • Application Summary: This study presents a liquid electrolyte system based on a mixture of 1-butyl-3-methylimidazolium iodide, γ-butyrolactone (GBL), propylene carbonate (PC), and lithium iodide (LiI) for extremely low-temperature sensing applications .
  • Methods of Application: The extent of interactions between ions and molecules was characterized and quantified via Fourier transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (1H NMR) spectroscopy .
  • Results: The optimized formulation of [BMIM][I]/PC/GBL/LiI showed a low glass transition temperature (Tg) of −120 °C and an effectively reduced viscosity of 0.31 Pa s at −75 °C .

5. Stabilizer/Promotor/Reaction Medium for the Transition Metal Catalyzed Biphasic Oxidative Cyclocarbonylation

  • Application Summary: 1-Butyl-3-methylimidazolium iodide can be used as a stabilizer/promotor/reaction medium for the transition metal catalyzed biphasic oxidative cyclocarbonylation of β-aminoalcohols and 2-aminophenol to form the corresponding 2-oxazolidinones .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The specific results or outcomes are not provided in the source .

6. Electrolyte in Dye-Sensitized Solar Cells

  • Application Summary: 1-Butyl-3-methylimidazolium Iodide can be used as a non-volatile electrolyte in dye-sensitized solar cells .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The specific results or outcomes are not provided in the source .

Safety And Hazards

1-Butyl-3-methylimidazolium Iodide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and STOT SE 3 .

Future Directions

Ionic liquids like 1-Butyl-3-methylimidazolium Iodide have widespread applications in chemical synthesis, catalysis, and electrochemistry due to their high thermal and electrochemical stability, large liquid range, low vapor pressure, and ability to solubilize a variety of materials . Future research may focus on understanding their structures and how intermolecular forces determine their properties .

properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.HI/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREPTGNZZKNFQZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049342
Record name 1-Butyl-3-methylimidazolium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-methylimidazolium Iodide

CAS RN

65039-05-6
Record name 1-Butyl-3-methylimidazolium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-3-methylimidazolium Iodide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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